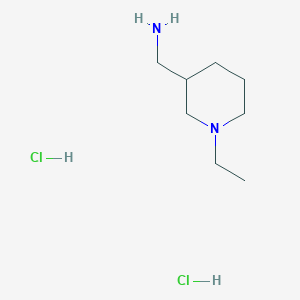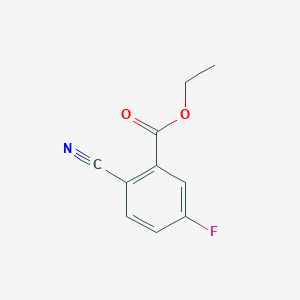
2-シアノ-5-フルオロ安息香酸エチル
概要
説明
Ethyl 2-cyano-5-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2. It is a derivative of benzoic acid where a cyano group (-CN) and a fluorine atom are attached to the benzene ring, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 2-cyano-5-fluorobenzoate typically begins with 2-fluorobenzoic acid or its derivatives.
Reaction Steps: The fluorobenzoic acid undergoes a cyano group introduction via a reaction with cyanide sources, followed by esterification with ethanol.
Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where raw materials are added in specific proportions and reaction conditions are closely monitored.
Purification: The crude product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: Ethyl 2-cyano-5-fluorobenzoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-amino-5-fluorobenzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted benzene derivatives.
科学的研究の応用
Ethyl 2-cyano-5-fluorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
Many compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Electrophilic aromatic substitution is a common reaction mechanism for benzene derivatives. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化学分析
Biochemical Properties
Ethyl 2-cyano-5-fluorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the electron transport chain . The interaction between Ethyl 2-cyano-5-fluorobenzoate and succinate dehydrogenase inhibits the enzyme’s activity, leading to disruptions in cellular respiration and energy production.
Cellular Effects
Ethyl 2-cyano-5-fluorobenzoate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Ethyl 2-cyano-5-fluorobenzoate has been shown to affect the JAK/STAT signaling pathway, which is crucial for cell growth and differentiation . Additionally, it can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Ethyl 2-cyano-5-fluorobenzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ethyl 2-cyano-5-fluorobenzoate binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the electron transport chain . This inhibition leads to a decrease in ATP production, affecting cellular energy levels and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-cyano-5-fluorobenzoate change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Ethyl 2-cyano-5-fluorobenzoate remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to Ethyl 2-cyano-5-fluorobenzoate can result in persistent inhibition of succinate dehydrogenase, causing prolonged disruptions in cellular respiration and energy production.
Dosage Effects in Animal Models
The effects of Ethyl 2-cyano-5-fluorobenzoate vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of succinate dehydrogenase, leading to subtle changes in cellular metabolism . At high doses, Ethyl 2-cyano-5-fluorobenzoate can cause significant toxicity, resulting in severe disruptions in cellular respiration and energy production. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
Ethyl 2-cyano-5-fluorobenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular respiration and energy production. For example, Ethyl 2-cyano-5-fluorobenzoate inhibits succinate dehydrogenase, affecting the tricarboxylic acid cycle and the electron transport chain . This inhibition leads to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Ethyl 2-cyano-5-fluorobenzoate is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cells . Ethyl 2-cyano-5-fluorobenzoate can be transported across cell membranes via passive diffusion or active transport mechanisms, depending on the cellular context and the presence of specific transporters.
Subcellular Localization
The subcellular localization of Ethyl 2-cyano-5-fluorobenzoate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, Ethyl 2-cyano-5-fluorobenzoate may localize to the mitochondria, where it inhibits succinate dehydrogenase and disrupts cellular respiration.
類似化合物との比較
Ethyl 2-fluorobenzoate
Ethyl 2-bromo-5-fluorobenzoate
Ethyl 2-chloro-5-fluorobenzoate
特性
IUPAC Name |
ethyl 2-cyano-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZSRWKQXUGYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487568.png)
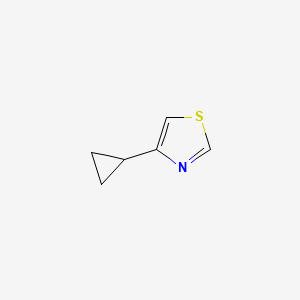
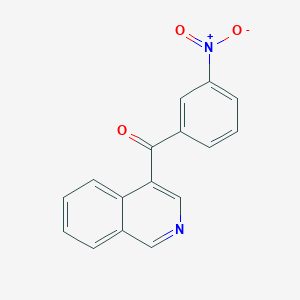
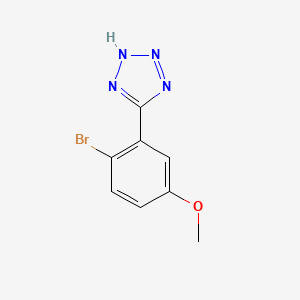
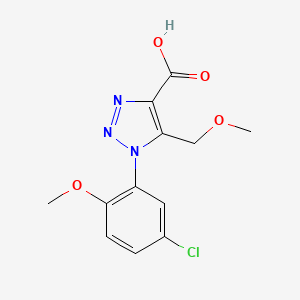
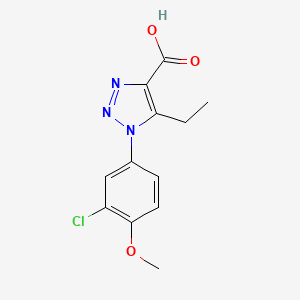
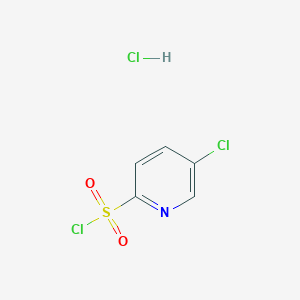
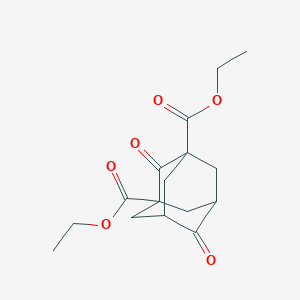



![3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1487589.png)
![Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1487590.png)
